molecular formula C21H20 B130954 7-tert-Butyl-1-methylpyrene CAS No. 155386-57-5

7-tert-Butyl-1-methylpyrene

Cat. No. B130954
M. Wt: 272.4 g/mol
InChI Key: YMYRIGNUXGMIRL-UHFFFAOYSA-N
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Description

7-tert-Butyl-1-methylpyrene is a chemical compound with the molecular formula C21H20 . It has a molecular weight of 272.38 and a density of 1.112±0.06 g/cm3 .


Synthesis Analysis

The synthesis of 7-tert-Butyl-1-methylpyrene involves a reaction with aluminium trichloride in dichloromethane for 2 hours at ambient temperature .


Molecular Structure Analysis

The molecular structure of 7-tert-Butyl-1-methylpyrene consists of 21 carbon atoms and 20 hydrogen atoms .


Chemical Reactions Analysis

7-tert-Butyl-1-methylpyrene can undergo various chemical reactions. For instance, it can undergo a single-step metal-free green oxidation to selectively form either the corresponding 4,5-dione or 4,5,9,10-tetraone . These are key building blocks used for organic optoelectronic applications.


Physical And Chemical Properties Analysis

7-tert-Butyl-1-methylpyrene has a boiling point of 423.0±15.0 °C . Its exact mass is 272.156494 Da .

Scientific Research Applications

Organic Chemistry

  • Application : The pyrene nucleus, which includes “7-tert-Butyl-1-methylpyrene”, is a valuable component for materials, supramolecular and biological chemistry, due to its photophysical/electronic properties and extended rigid structure .
  • Method of Application : The 2 and 7 positions of pyrene can react selectively if a very bulky electrophile is employed, e.g. tert-butyl chloride . In a recent development, it has been reported that the 2- and 2,7-borylated pyrenes may be prepared .
  • Results : This method has allowed for the preparation of pyrenes with less usual substitution patterns, serving as building blocks for new molecular architectures .

Optoelectronics

  • Application : “7-tert-Butyl-1-methylpyrene” can be oxidized into either the corresponding 4,5-dione or 4,5,9,10-tetraone, two key building blocks used for organic optoelectronic applications .
  • Method of Application : An unprecedented single-step metal-free green oxidation of “7-tert-Butyl-1-methylpyrene” is performed using hypervalent iodine oxyacids .
  • Results : This new method results in dramatic improvements in terms of yield, selectivity (dione vs. tetraone), ease of workup, cost, and toxicity .

In particular, ortho-quinones of pyrene such as pyrene-4,5-dione and pyrene-4,5,9,10-tetraone, and 2,7-disubstituted derivatives are useful building blocks for larger organic semiconductors as they enable the extension of the π-conjugated system via simple condensation reactions with ortho-diamines . This strategy enables the synthesis of imine-rich N-heteroacene chains known as pyrene-fused pyrazaacenes (PPAs), exceedingly stable compounds that exhibit a wide range tunable semiconducting properties .

In particular, ortho-quinones of pyrene such as pyrene-4,5-dione and pyrene-4,5,9,10-tetraone, and 2,7-disubstituted derivatives are useful building blocks for larger organic semiconductors as they enable the extension of the π-conjugated system via simple condensation reactions with ortho-diamines . This strategy enables the synthesis of imine-rich N-heteroacene chains known as pyrene-fused pyrazaacenes (PPAs), exceedingly stable compounds that exhibit a wide range tunable semiconducting properties .

Safety And Hazards

7-tert-Butyl-1-methylpyrene may cause an allergic skin reaction and serious eye irritation . It is recommended to wear personal protective equipment, avoid getting the substance in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

7-tert-butyl-1-methylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20/c1-13-5-6-14-7-8-15-11-17(21(2,3)4)12-16-9-10-18(13)20(14)19(15)16/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYRIGNUXGMIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=CC(=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165889
Record name 7-tert-Butyl-1-methylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-tert-Butyl-1-methylpyrene

CAS RN

155386-57-5
Record name 7-tert-Butyl-1-methylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155386575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-tert-Butyl-1-methylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Next, a mixed solution of 4.4 g of 1-methylpyrene, 2 g of t-butylchloride and 33 ml of dichloromethane was cooled to 0° C. under a nitrogen gas stream and then 2.7 g of aluminum chloride was added. This mixed solution was stirred at room temperature for 3 hours and 30 ml of water was poured into the solution, followed by extraction with 30 ml of dichloromethane. The organic layer was washed twice with 20 ml of water, dried over magnesium sulfate and then evaporated. The concentrate was purified by silica gel column chromatography and then vacuum-dried to obtain 3 g of 7-t-butyl-1-methylpyrene.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Yamato, M Fujimoto, Y Nagano… - Organic preparations …, 1997 - Taylor & Francis
… Preparation of 7-tert-Butyl-1-methylpyrene (6).- To a solution of 3 (40.0 g, 187 mmol) and tertbutyl chloride (18.5 g, 200 mmol) in C5C1, (300 mL) was added at 0" with stirring aluminum …
Number of citations: 14 www.tandfonline.com
T Yamato, A Miyazawa, M Tashiro - Journal of the Chemical Society …, 1993 - pubs.rsc.org
… The AlC1,-catalysed tertbutylation of compound 5 with tert-butyl chloride afforded 7-tert-butyl- 1 -methylpyrene 6 in 80% yield. 7-tert-Butyl- I ,3dimethylpyrene 8 was obtained by the …
Number of citations: 75 pubs.rsc.org
X Feng, JY Hu, C Redshaw… - Chemistry–A European …, 2016 - Wiley Online Library
… Subsequently, 7-tert-butyl-1-methylpyrene (4) was prepared from 3 by introducing a bulky blocking tert-butyl group at the 7-position as a protecting group to avoid reaction at the 6- and 8…
T Yamato, J Hu - Journal of Chemical Research, 2006 - journals.sagepub.com
The perfluorinated sulfonic acid resin (Nafion-H) catalyst is found to be effective in promoting the trans-t-butylation of 7-t-butyl-1,3-dialkylpyrenes to afford the corresponding 1,3-…
Number of citations: 6 journals.sagepub.com
D Ydstål - 2020 - diva-portal.org
Due to the high temperatures during a fire event, a large variety of compounds are formed or released from burning materials, all of which have a varying degree of environmental effects…
Number of citations: 0 www.diva-portal.org

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